molecular formula C19H20N4O2S B12010495 5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010495
M. Wt: 368.5 g/mol
InChI Key: IJQANIXFLNGWBH-DEDYPNTBSA-N
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Description

5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria and fungi.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: The compound could be investigated for its potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

    Anti-inflammatory: It may possess anti-inflammatory properties, useful in the treatment of various inflammatory diseases.

Industry

    Agriculture: The compound could be used as a fungicide or pesticide due to its potential biological activities.

    Polymer Industry: It may be used as a monomer or additive in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. For instance:

    Antimicrobial Activity: It may disrupt cell membrane integrity or inhibit essential enzymes in microorganisms.

    Anticancer Activity: It could induce apoptosis through the activation of caspases or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its wide range of biological activities.

    Fluconazole: A triazole antifungal agent used in medicine.

    Triazolam: A triazole derivative used as a sedative and hypnotic medication.

Uniqueness

5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O2S/c1-3-12-25-17-8-4-14(5-9-17)13-20-23-18(21-22-19(23)26)15-6-10-16(24-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,22,26)/b20-13+

InChI Key

IJQANIXFLNGWBH-DEDYPNTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC

Origin of Product

United States

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